Potassium 5-fluoropyridine-3-trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 5-fluoropyridine-3-trifluoroborate is a type of organotrifluoroborate . These are organoboron compounds that contain an anion with the general formula [RBF3]− . They can be thought of as protected boronic acids, or as adducts of carbanions and boron trifluoride . They are often used in organic synthesis as alternatives to boronic acids .

Synthesis Analysis

The synthesis of organotrifluoroborates like this compound involves several methods. One method is a nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . Another method is a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA) which provides arylboronic acids at mild temperatures directly without any deprotection steps .Molecular Structure Analysis

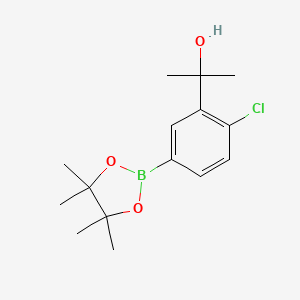

The molecular formula of this compound is C5H3BF4KN . The molecular weight is 202.99 .Chemical Reactions Analysis

Organotrifluoroborates are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions . They are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .Scientific Research Applications

Potassium 5-fluoropyridine-3-trifluoroborate has a variety of potential applications in scientific research. This compound has been used as an intermediate in organic synthesis, as a catalyst in the synthesis of other organoboron compounds, and as a reagent in the synthesis of other fluorinated compounds. Additionally, this compound has been used in the development of new pharmaceuticals and as a potential therapeutic agent. This compound has also been studied for its potential applications in biochemistry and biophysics, such as its ability to bind to proteins and its ability to interact with other molecules.

Mechanism of Action

Target of Action

Potassium 5-fluoropyridine-3-trifluoroborate is primarily used as a nucleophilic boronated coupling reagent . Its primary targets are aryl halides , with which it reacts to construct a carbon-carbon (C-C) bond .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where the boron compound (like this compound) and the aryl halide are brought together in the presence of a palladium catalyst . The boron compound acts as a nucleophile, donating an electron pair to form a new bond with the aryl halide .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The creation of a new C-C bond can lead to the formation of a wide range of products, depending on the specific aryl halide used .

Pharmacokinetics

Like other boron compounds, it is likely to have good stability and reactivity, making it suitable for use in various chemical reactions .

Result of Action

The primary result of the action of this compound is the formation of a new C-C bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific aryl halide used .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also have a significant impact on the reaction . Furthermore, the reaction is typically performed under thermal conditions , indicating that temperature is another important environmental factor.

Advantages and Limitations for Lab Experiments

Potassium 5-fluoropyridine-3-trifluoroborate has a number of advantages and limitations for lab experiments. One advantage is that this compound is a relatively stable compound, making it suitable for use in a wide variety of experiments. Additionally, this compound is relatively non-toxic, making it safe to handle in the laboratory. However, this compound is also relatively expensive, making it difficult to obtain in large quantities. Additionally, this compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving Potassium 5-fluoropyridine-3-trifluoroborate. For example, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the development of new pharmaceuticals and as a potential therapeutic agent. Additionally, further research could be conducted to explore the potential of this compound as a catalyst in the synthesis of other organoboron compounds. Finally, further research could be conducted to explore the potential of this compound as a reagent in the synthesis of other fluorinated compounds.

Synthesis Methods

Potassium 5-fluoropyridine-3-trifluoroborate can be synthesized through a variety of methods, including the reaction of potassium fluoride and trifluoroboron pyridine in aqueous media, the reaction of potassium fluoride and trifluoroboron pyridine in the presence of a base, and the reaction of trifluoroboron pyridine and potassium fluoride in a solvent. In the first method, the reaction of potassium fluoride and trifluoroboron pyridine in aqueous media, the reaction is carried out in aqueous media at a temperature of 80-90°C. The reaction is typically completed within 30 minutes and yields this compound in a yield of approximately 75%. In the second method, the reaction of potassium fluoride and trifluoroboron pyridine in the presence of a base, the reaction is carried out in a solvent at a temperature of 80-90°C. The reaction is typically completed within 30 minutes and yields this compound in a yield of approximately 70%. In the third method, the reaction of trifluoroboron pyridine and potassium fluoride in a solvent, the reaction is carried out in a solvent at a temperature of 70-80°C. The reaction is typically completed within 30 minutes and yields this compound in a yield of approximately 80%.

Safety and Hazards

properties

IUPAC Name |

potassium;trifluoro-(5-fluoropyridin-3-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BF4N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENIAZRKPYIAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BF4KN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)

![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)

![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)

![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)